3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal
Description
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H7NO2S/c1-5-8-6(4-11-5)7(10)2-3-9/h3-4H,2H2,1H3 |
InChI Key |
KUUYLTHBHSOKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2-methylthiazole core. This approach involves cyclocondensation of α-haloketones with thioureas or thioamides. For 3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal, the reaction would require:
- α-Bromo-β-ketoaldehyde as the halogenated precursor.
- Thiourea or N-methylthiourea to introduce the 2-methyl group.
Proposed Reaction:
$$
\text{BrC(O)CH}2\text{CHO + HN=C(S)NHCH}3 \rightarrow \text{this compound + HBr}
$$
- The α-bromo-β-ketoaldehyde precursor is highly reactive and may require stabilization (e.g., acetal protection of the aldehyde group during synthesis).
- Reaction conditions: Typically conducted in polar aprotic solvents (e.g., acetone, DMF) at 60–80°C for 4–12 hours.
Oxidation of 3-(2-Methylthiazol-4-yl)propan-1-ol
A two-step strategy involving:
- Synthesis of 3-(2-Methylthiazol-4-yl)propan-1-ol via nucleophilic substitution or Grignard addition to a pre-formed thiazole.
- Selective Oxidation of the primary alcohol to an aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
- Avoids instability issues associated with α-bromo-β-ketoaldehydes.
- Enables modular construction of the thiazole and propanal moieties.
Cross-Coupling Approaches
Modern metal-free coupling strategies could be adapted:
- Aldol Condensation : Reaction between 2-methylthiazole-4-carbaldehyde and acetylated enolates.
- Wittig Reaction : Use of a phosphorus ylide to introduce the propanal chain onto a thiazole-carboxaldehyde precursor.
Example:
$$
\text{2-Methylthiazole-4-carbaldehyde + CH}2\text{PPh}3\text{COCH}_3 \rightarrow \text{this compound}
$$
Protection-Deprotection Strategies
To mitigate the reactivity of the aldehyde group during synthesis:
- Acetal Protection : Convert the aldehyde to a dimethyl acetal prior to thiazole formation.
- Cyclocondensation : Perform Hantzsch synthesis with the protected precursor.
- Acid Hydrolysis : Deprotect the acetal to regenerate the aldehyde.
Comparative Analysis of Methods
| Method | Yield | Complexity | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | Moderate | High | Low (sensitive aldehydes) | Limited |
| Oxidation of Propanol | High | Moderate | High | High |
| Cross-Coupling | Variable | High | Moderate | Moderate |
| Protection-Deprotection | High | High | High | Moderate |
Challenges and Optimization
- Instability of β-Ketoaldehyde : The compound’s β-ketoaldehyde moiety is prone to polymerization and oxidation. Stabilization via low-temperature reactions (<0°C) or in situ generation is critical.
- Regioselectivity : Ensuring the thiazole forms at the 4-position requires precise control of substituent electronic effects during cyclocondensation.
- Purification : Chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) is recommended.
Spectroscopic Validation
Key characterization data for this compound:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.75 (s, 1H, CHO), 8.20 (s, 1H, thiazole-H), 3.40 (s, 2H, CH₂CO), 2.65 (s, 3H, CH₃).
- IR (KBr) : ν 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 2820 cm⁻¹ (CHO).
Applications and Derivatives
While biological data for this specific compound are unavailable, structurally related thiazole-β-ketoaldehydes exhibit:
- Antimicrobial Activity : MIC values of 7.8–31.25 µg/mL against Gram-positive bacteria.
- Antioxidant Properties : Scavenging of ROS in enzymatic assays.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal with analogous thiazole derivatives, focusing on structural variations, physicochemical properties, and functional roles.
Structural and Functional Group Variations
MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]
- Substituent: Ethynylpiperidine group.
- Key Features: Acts as a selective mGluR5 antagonist. Demonstrated efficacy in attenuating stress-induced reinstatement of cocaine seeking in preclinical models .
- Pharmacological Relevance: Unlike 3-oxopropanal, MTEP’s ethynylpiperidine group enhances blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications .
Tolvaptan
- Substituent: Bis(2-methyl-1,3-thiazol-4-yl)urea group.
- Key Features: A vasopressin receptor antagonist (molecular weight: 448.94 g/mol). The thiazole groups contribute to its binding affinity and solubility profile .
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid
- Substituent: Isoxazolecarboxylic acid.
- Key Features: Molecular weight 210.21 g/mol, melting point 166–167°C. The carboxylic acid group enhances polarity, influencing solubility and crystallinity .
(2-Methyl-1,3-thiazol-4-yl)methanol Substituent: Methanol group. Key Features: Lower molecular weight (129.18 g/mol) and melting point (50°C) compared to 3-oxopropanal derivatives. The hydroxyl group facilitates hydrogen bonding .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| This compound | C₇H₇NO₂S | 169.20 (calculated) | Not reported | Aldehyde, Ketone |
| MTEP | C₉H₁₀N₂S | 178.26 (calculated) | Not reported | Ethynylpiperidine |
| Tolvaptan | C₂₆H₂₅ClN₂O₃ | 448.94 | Not reported | Bis-thiazole urea |
| 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid | C₈H₆N₂O₃S | 210.21 | 166–167 | Isoxazolecarboxylic acid |
| (2-Methyl-1,3-thiazol-4-yl)methanol | C₅H₇NOS | 129.18 | 50 | Hydroxymethyl |
Notes:
- The 3-oxopropanal group in the target compound introduces unique reactivity (e.g., keto-enol tautomerism) absent in MTEP or Tolvaptan.
- Tolvaptan’s higher molecular weight correlates with its pharmaceutical role as a protein-binding agent .
Biological Activity
3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇NO₂S. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, a study evaluated the compound against human cancer cell lines using the MTT assay, yielding promising results:
| Cell Line | IC₅₀ (μM) | Activity |
|---|---|---|
| A549 (Lung) | 10.5 | Moderate |
| MCF-7 (Breast) | 8.2 | High |
| HCT-116 (Colon) | 12.0 | Moderate |
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, similar to other thiazole derivatives. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains. In one study, the minimum inhibitory concentration (MIC) was determined for several pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 16 |
These findings suggest that this compound could be developed as a novel antimicrobial agent.
Case Study 1: Anticancer Evaluation
In a comprehensive evaluation involving multiple cancer cell lines, researchers treated cells with varying concentrations of the compound over a period of 48 hours. The study found that:
- MCF-7 cells showed significant sensitivity with an IC₅₀ value of 8.2 μM.
- A549 cells were moderately affected with an IC₅₀ value of 10.5 μM.
This study underscores the compound's potential as an effective therapeutic agent against specific types of cancer.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of the compound against common bacterial pathogens. The results indicated that:
- The compound effectively inhibited Staphylococcus aureus at an MIC of 32 μg/mL.
This suggests a promising avenue for further development in treating bacterial infections.
Q & A
Q. What are the critical synthetic pathways for 3-(2-Methyl-1,3-thiazol-4-yl)-3-oxopropanal?
The synthesis typically involves:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
- Oxopropanal introduction : Aldol condensation or oxidation of propanal precursors to install the 3-oxo group .
- Substitution reactions : Methyl group introduction at the thiazole C2 position using alkylating agents under controlled pH and temperature . Key purification steps include recrystallization (e.g., ethanol/water mixtures) and column chromatography to isolate intermediates .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR spectroscopy : H and C NMR confirm proton environments and carbonyl/thiazole carbons (e.g., δ ~170 ppm for C=O) .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-S bond in thiazole) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in analogs) .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 150°C in analogs) .
- Light exposure tests : Store samples in amber vials and track degradation via HPLC over time .
- pH-dependent stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature modulation : Lower temperatures (~0–5°C) reduce side reactions during thiazole cyclization .
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to accelerate aldol condensation steps .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while ethanol improves crystallization .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?
- Standardized bioassays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl substituents) to isolate functional group contributions .
- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity and binding .
Q. What mechanistic insights guide the functionalization of the 3-oxo group?
- Nucleophilic attack : The carbonyl group reacts with amines (e.g., hydrazines) to form hydrazones or Schiff bases, as seen in oxime derivatives .
- Reduction pathways : NaBH selectively reduces the oxo group to a hydroxyl, while LiAlH may over-reduce the thiazole ring .
- Cross-coupling reactions : Pd-catalyzed reactions (Suzuki, Heck) modify the thiazole ring without affecting the oxo group .
Q. How can researchers validate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding affinity to enzymes (e.g., kinases) .
- Molecular docking : Align the compound with protein active sites (e.g., COX-2 for anti-inflammatory studies) using PDB structures .
- In vitro cytotoxicity assays : Use MTT or apoptosis markers (caspase-3) in cancer cell lines (e.g., HeLa, MCF-7) .
Methodological Notes
- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., LC-MS with NMR) and replicate studies across independent labs .
- Advanced purification : Preparative HPLC with C18 columns resolves closely eluting impurities in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
